5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles such as 4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and 5-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one .
Uniqueness
5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-4-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
RXMOABKGKFOQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)N2)Cl |
Origin of Product |
United States |
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